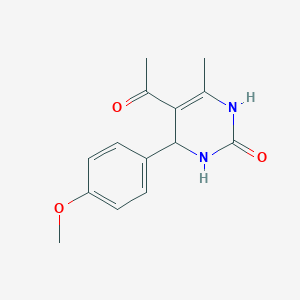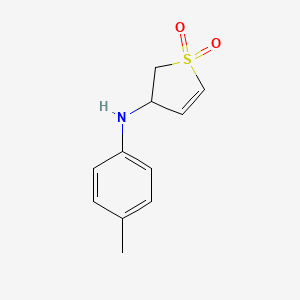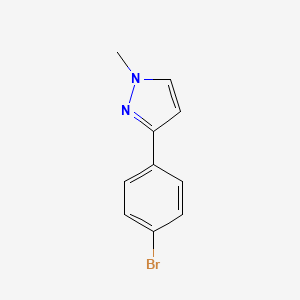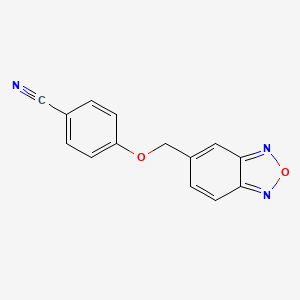
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction, as indicated by the preparation of symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with various boronic acids under phase transfer catalysis conditions . Another approach to synthesizing 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives is through the dehydration of diarylhydrazide, which can yield up to 78.9% . These methods highlight the versatility and efficiency of synthesizing oxadiazole derivatives, which are crucial for further chemical and physical studies.
Molecular Structure Analysis
The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, has been thoroughly investigated. Crystallographic studies revealed that the p-bromophenyl group is nearly coplanar with the 1,2,4-oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane . This planarity is significant as it can influence the compound's electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in cross-coupling reactions, which are fundamental in creating a variety of substituted oxadiazoles with potential applications in various fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives have been explored through their spectral characteristics. The absorption and emission spectra of these compounds were studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The presence of aryl groups affects these properties, indicating that the substitution pattern on the oxadiazole ring can be tailored to modify the compound's optical characteristics . Additionally, mesogenic studies on a series of 2-(4-biphenylyl)-1,3,4-oxadiazoles revealed that these compounds exhibit smectic A mesophases and, in some cases, nematic phases, which are influenced by the nature of the substituents at the 5 position . These findings are crucial for the development of materials with specific thermal and optical properties.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Characteristics
- The oxadiazole ring in similar compounds demonstrates a planar structure, with dihedral angles suggesting unique molecular interactions. These structural features contribute to the formation of specific hydrogen bonds and molecular ribbons, a property explored in compounds like 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one (Fun et al., 2010).
Biological Activities and Potential Therapeutic Uses
- Novel 1,3,4-oxadiazole derivatives, related to the compound of interest, have shown significant anti-inflammatory, analgesic, and antibacterial activities. Their structure has been modified to reduce ulcerogenic effects, making them promising for medical applications (Husain & Ajmal, 2009).
Antimicrobial Properties
- Studies on similar compounds, like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, highlight their antimicrobial activities. Such compounds have shown effectiveness against various bacterial strains and protozoal species, indicating potential as antimicrobial agents (Ustabaş et al., 2020).
Synthesis and Characterization
- The synthesis process for oxadiazole derivatives involves specific reactions and conditions, contributing to their distinct molecular properties. These processes are vital for exploring the potential applications of these compounds in various fields (Kaneria et al., 2016).
Optical and Electronic Properties
- Oxadiazole derivatives have been investigated for their spectral properties, including UV absorption and photoluminescent characteristics. These properties are influenced by the aryl groups present in the molecules, making them relevant for optoelectronic applications (Yu et al., 2006).
Apoptosis Induction and Anticancer Activity
- Certain 1,2,4-oxadiazole derivatives, similar to the compound , have been identified as apoptosis inducers and potential anticancer agents. They have shown specific activity against cancer cell lines, indicating their relevance in cancer research (Zhang et al., 2005).
Nonlinear Optical Characterization
- Derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their nonlinear optical properties. These findings suggest potential applications in optoelectronics and other technology sectors (Chandrakantha et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBNCGXPBZAMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394515 |
Source


|
| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |
CAS RN |
312750-72-4 |
Source


|
| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

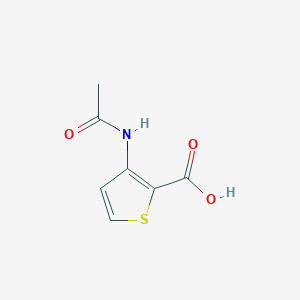


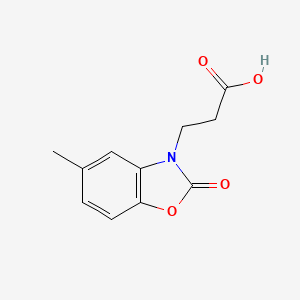
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
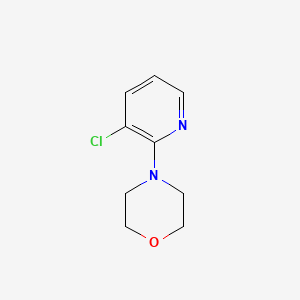
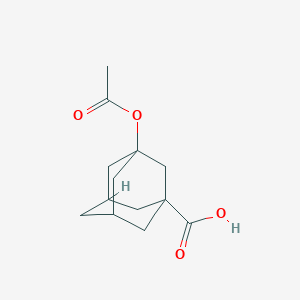
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
